molecular formula C30H36O9 B1680460 S-8921 CAS No. 151165-96-7

S-8921

Cat. No.: B1680460
CAS No.: 151165-96-7
M. Wt: 540.6 g/mol
InChI Key: QEJQEIIPZKQCNP-UHFFFAOYSA-N
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Description

S-8921 is a chemical compound known for its role as an inhibitor of the ileal sodium-dependent bile acid cotransporter (IBAT). This compound has garnered attention due to its potential therapeutic applications, particularly in the management of cholesterol levels and prevention of atherosclerosis .

Preparation Methods

The synthesis of S-8921 involves several key steps. One of the synthetic routes begins with the Wadsworth-Emmons condensation of 3-pentanone with a phosphonate to produce a conjugated ester. This ester undergoes double bond hydrogenation in the presence of palladium on carbon, leading to a saturated ester. The ethyl ester group is then hydrolyzed under basic conditions to yield a carboxylic acid, which is subsequently activated as an acid chloride using thionyl chloride. The final step involves the acylation of the silver acetylide of methyl propiolate with the acid chloride to form the oxo ester intermediate .

Mechanism of Action

The primary mechanism of action of S-8921 involves the inhibition of the ileal sodium-dependent bile acid cotransporter. This inhibition reduces the reabsorption of bile acids in the ileum, leading to increased fecal excretion of bile acids. Consequently, the liver converts more cholesterol into bile acids to compensate for the loss, resulting in a decrease in serum cholesterol levels . The compound specifically targets the sodium-dependent bile acid transport system in the ileal mucosal cell brush-border membrane .

Properties

IUPAC Name

methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylpentanoyl)-4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O9/c1-9-16(10-2)13-19(31)25-26(30(33)39-8)23(17-11-12-20(34-3)21(14-17)35-4)24-18(27(25)32)15-22(36-5)28(37-6)29(24)38-7/h11-12,14-16,32H,9-10,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJQEIIPZKQCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(=O)C1=C(C2=CC(=C(C(=C2C(=C1C(=O)OC)C3=CC(=C(C=C3)OC)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164724
Record name S 8921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151165-96-7
Record name S 8921
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151165967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 8921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-8921
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VG5BXF86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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